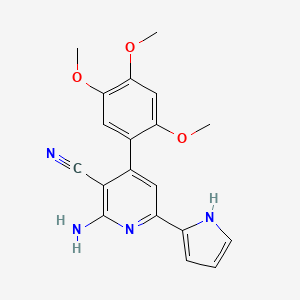
2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)nicotinonitrile, also known as TPN-22, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TPN-22 is a member of the nicotinonitrile family of compounds, which have been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
The mechanism of action of 2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)nicotinonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme AKT, which is known to be involved in the development of cancer.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to possess other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the production of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent. Additionally, this compound has been shown to have antiviral activity against certain viruses, including influenza A.
実験室実験の利点と制限
One advantage of 2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)nicotinonitrile is that it can be synthesized in high yields and purity, making it a viable candidate for further research. Additionally, studies have shown that this compound has low toxicity, suggesting that it may be well-tolerated in vivo. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several areas of future research that could be pursued with regards to 2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)nicotinonitrile. One area of interest is the development of this compound as a cancer therapy. Further studies are needed to fully elucidate the mechanism of action of this compound and to determine its efficacy in vivo. Additionally, studies could be conducted to investigate the potential anti-inflammatory and antiviral properties of this compound, which could have important therapeutic implications. Overall, this compound is a promising compound that warrants further investigation in the field of medicinal chemistry.
合成法
The synthesis of 2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)nicotinonitrile involves several steps, including the condensation of 2,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate to form an intermediate compound. This intermediate is then reacted with 2-amino-2-pyrrolidone to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable candidate for further research.
科学的研究の応用
2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)nicotinonitrile has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-cancer properties of this compound. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may be a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-24-16-9-18(26-3)17(25-2)8-12(16)11-7-15(14-5-4-6-22-14)23-19(21)13(11)10-20/h4-9,22H,1-3H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPWQVJTNYXIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC(=NC(=C2C#N)N)C3=CC=CN3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(butylthio)-6-(6-chloro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5348293.png)
![(4aS*,8aR*)-1-butyl-6-[3-(2-furyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5348294.png)
![(3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine](/img/structure/B5348296.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5348300.png)
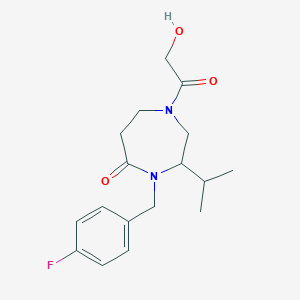
![3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5348311.png)
![1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-buten-1-one](/img/structure/B5348314.png)
![3-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-6-isopropyl-1-methyl-2(1H)-pyridinone](/img/structure/B5348325.png)
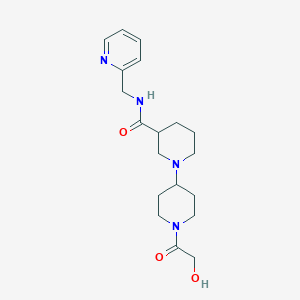
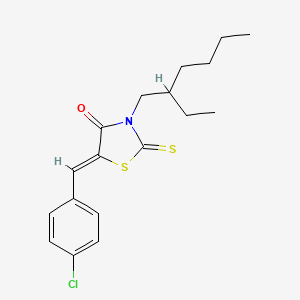

![1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B5348361.png)
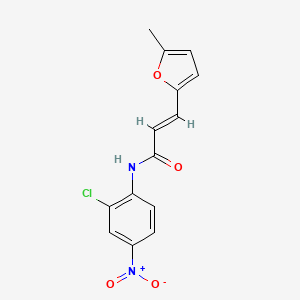
![N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5348379.png)